molecular formula C8H8ClNO3 B14895225 4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol

4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol

Cat. No.: B14895225
M. Wt: 201.61 g/mol
InChI Key: WVUJKHCZTUDPSG-WMZJFQQLSA-N
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Description

4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol is an organic compound with a complex structure that includes a chloro group, a hydroxyimino group, and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol typically involves the reaction of 4-chloro-2-hydroxy-6-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their function. The chloro and methoxy groups can also modulate the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

4-chloro-2-[(Z)-hydroxyiminomethyl]-6-methoxyphenol

InChI

InChI=1S/C8H8ClNO3/c1-13-7-3-6(9)2-5(4-10-12)8(7)11/h2-4,11-12H,1H3/b10-4-

InChI Key

WVUJKHCZTUDPSG-WMZJFQQLSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=N\O)Cl

Canonical SMILES

COC1=CC(=CC(=C1O)C=NO)Cl

Origin of Product

United States

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